Besifloxacin is a synthetic, fourth-generation fluoroquinolone antibiotic developed exclusively for topical ophthalmic use. [, , ] Unlike other fluoroquinolones, besifloxacin has not been investigated for systemic use due to its limited systemic exposure after topical ocular administration. [, , , ] It is primarily known for its broad-spectrum activity against ocular bacterial pathogens, including Gram-positive and Gram-negative bacteria. [, , , ]
Besifloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial enzymes essential for DNA replication, specifically DNA gyrase and topoisomerase IV. [, , , ] These enzymes are responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. [, ] By binding to these enzymes, besifloxacin blocks their activity, ultimately disrupting bacterial DNA replication and leading to cell death. [, ]
Research suggests that besifloxacin exhibits a more balanced activity against both DNA gyrase and topoisomerase IV compared to other fluoroquinolones. [, ] This balanced activity is thought to be a key factor in its efficacy against a broader spectrum of bacteria, including some resistant strains. [, ]
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 25063-27-8
CAS No.: 83038-86-2